molecular formula C26H28N4O3 B2674492 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone CAS No. 1206999-44-1

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Cat. No. B2674492
CAS RN: 1206999-44-1
M. Wt: 444.535
InChI Key: KWZUNONUYIKGCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, an isoxazole ring, and a methoxyphenyl group . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques and quantum chemical computations . The crystal structure confirmed that it belongs to triclinic, P-1 space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be studied using various techniques. The compound is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Structural Characterization

A novel bioactive heterocycle, closely related to the compound of interest, was synthesized and its structure characterized using various spectroscopic techniques and X-ray diffraction studies. This compound demonstrated potential antiproliferative activity and was analyzed for its molecular interactions and stability within a crystalline structure. The study emphasized the importance of the compound's conformational stability, facilitated by inter and intra-molecular hydrogen bonding, and its potential in biological applications (S. Benaka Prasad et al., 2018).

Antioxidant and Antimicrobial Activities

Research into related compounds has explored their synthesis and evaluation for antioxidant and antimicrobial activities. These studies include the development of derivatives evaluated against various bacterial and fungal strains, revealing significant antimicrobial potential. The structural features of these compounds, including their interactions and potential as antioxidant agents, were a focus, demonstrating the broader applicability of such molecules in pharmaceutical research (F. Bassyouni et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

Further investigations have been conducted into the antimicrobial activities of new pyridine derivatives, indicating modest activity against selected bacterial and fungal strains. These studies not only showcase the antimicrobial potential of such compounds but also contribute to the understanding of structural activity relationships, aiding in the design of more effective antimicrobial agents (N. Patel et al., 2011).

Electrochemical, Optical, and Thermal Properties

A series of benzimidazole monomers related to the compound were synthesized and their oligomers investigated for optical, electrical, electrochemical, and thermal properties. This research highlights the potential of such compounds in the development of materials with specific electro-optical properties, opening avenues for their application in electronic devices and materials science (Siddeswaran Anand & A. Muthusamy, 2018).

properties

IUPAC Name

[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-12-22-24(13-18(17)2)30(16-27-22)15-19-8-10-29(11-9-19)26(31)23-14-25(33-28-23)20-4-6-21(32-3)7-5-20/h4-7,12-14,16,19H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZUNONUYIKGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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